molecular formula C20H40O B8262233 Eicosen-1-ol CAS No. 28061-39-4

Eicosen-1-ol

Cat. No. B8262233
CAS RN: 28061-39-4
M. Wt: 296.5 g/mol
InChI Key: ACJQRYKUUGFHPV-FMQUCBEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eicosen-1-ol is a useful research compound. Its molecular formula is C20H40O and its molecular weight is 296.5 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pheromonal Component in Honey Bees

Eicosen-1-ol, specifically (Z)-11-eicosen-1-ol, is identified as a major volatile component secreted by the sting apparatus of worker honey bees. It acts as a pheromonal component, eliciting stinging responses when presented at hive entrances. This compound, combined with isopentyl acetate (another alarm pheromone), mirrors the activity of the natural pheromone from the sting. On stationary lures, (Z)-11-eicosen-1-ol enhances the effectiveness of isopentyl acetate (Pickett et al., 2004).

Role in Prey Recognition by European Beewolf

The compound also plays a role in the mating strategies of certain species, like the European beewolf. Females of this species, which hunt honeybees, use olfactory cues for prey recognition, and (Z)-11-eicosen-1-ol is a crucial component of this cue. This indicates that the compound may have evolved as a part of prey hunting and is now exploited in the male sex pheromone of the European beewolf, attracting more females (Herzner et al., 2005).

Altered Alarm Pheromones in Infected Honeybee Colonies

Research has shown a significant association between the presence of (Z)-11-eicosen-1-ol and Nosema ceranae infection in honeybee colonies. This increased presence of the compound could be a recognition mechanism for healthy bees to identify and respond to infected nestmates, impacting social harmony and colony health (Mayack et al., 2021).

Mimicry by Orchids for Pollination

The orchid Dendrobium sinense exploits (Z)-11-eicosen-1-ol to attract hornets for pollination. This compound, a major element in the alarm pheromones of honey bees, is produced by the flowers of this orchid. Hornets, which frequently capture honey bees, are attracted to the flowers mimicking the alarm pheromone, demonstrating an intriguing case of mimicry in plant-pollinator interactions (Brodmann et al., 2009).

Industrial Applications: Polymerization and Material Science

This compound is involved in polymerization processes. For example, it's used in the polymerization of linear α-olefins like 1-eicosene, influencing the molecular weights and crystallization behaviors of resulting polymers. These applications are significant in material science and industrial chemistry (Henschke et al., 1998), (Walter et al., 2000).

In Rotator Phases and Surface Crystallization Studies

Studies on rotator phases and surface crystallization of α-eicosene, a related compound, have contributed to understanding the physical properties of materials, providing insights into surface tensiometry and X-ray scattering techniques (Gang et al., 1998).

Isolation from Natural Sources

1-Eicosene has been isolated from natural sources like Baphia nitida leaves, demonstrating its presence in diverse biological materials and potential for various applications (Ihenetu et al., 2020).

Synthesis and Use in Pheromone Research

(Z)-7-Eicosen-11-one and similar compounds, derived from eicosan-1-ol, have been synthesized for use as sex pheromones in agricultural pest control, highlighting the compound's role in applied entomology and pest management (Kang et al., 1983), (Lee et al., 1985).

properties

IUPAC Name

(E)-icos-1-en-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21/h19-21H,2-18H2,1H3/b20-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJQRYKUUGFHPV-FMQUCBEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC=CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC/C=C/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28061-39-4
Record name Eicosen-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028061394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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